(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane
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Overview
Description
(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is a chemical compound with the molecular formula C15H17O2P It is a phosphine oxide derivative, characterized by the presence of a methoxyethyl group attached to the phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this reaction include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction temperature is maintained at around 0-5°C to control the reaction rate and improve yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted phosphine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of phosphine-based drugs and imaging agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular processes. The methoxyethyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
Phosphine oxide, diphenyl(methoxymethyl)-: Similar in structure but with a methoxymethyl group instead of a methoxyethyl group.
(2-Methylphenyl)methyldiphenyl-lambda~5~-phosphane: Contains a methylphenyl group instead of a methoxyethyl group.
(2-Methoxybut-3-en-2-yl)(oxo)diphenyl-lambda~5~-phosphane: Features a methoxybutenyl group.
Uniqueness
(2-Methoxyethyl)(oxo)diphenyl-lambda~5~-phosphane is unique due to its specific functional group, which imparts distinct chemical and physical properties. The methoxyethyl group enhances its solubility and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry.
Properties
CAS No. |
4336-76-9 |
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Molecular Formula |
C15H17O2P |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
[2-methoxyethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C15H17O2P/c1-17-12-13-18(16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 |
InChI Key |
NSBVCMGHINJEMP-UHFFFAOYSA-N |
Canonical SMILES |
COCCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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